Cas no 2379321-45-4 ((3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane)
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane
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- MDL: MFCD32632120
- Inchi: 1S/C14H12BrClOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
- InChI Key: IHXAGGPPJVPXJH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1SC)Cl)OCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 248
- XLogP3: 5.2
- Topological Polar Surface Area: 34.5
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560215-250 mg |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane; . |
2379321-45-4 | 250MG |
€170.80 | 2023-07-10 | ||
| abcr | AB560215-500 mg |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane; . |
2379321-45-4 | 500MG |
€266.20 | 2023-07-10 | ||
| abcr | AB560215-1 g |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane; . |
2379321-45-4 | 1g |
€353.70 | 2023-07-10 | ||
| abcr | AB560215-250mg |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane; . |
2379321-45-4 | 250mg |
€208.10 | 2025-02-19 | ||
| abcr | AB560215-500mg |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane; . |
2379321-45-4 | 500mg |
€266.20 | 2023-08-31 | ||
| abcr | AB560215-1g |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane; . |
2379321-45-4 | 1g |
€364.80 | 2025-02-19 | ||
| Ambeed | A1629170-1g |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane |
2379321-45-4 | 98% | 1g |
$361.0 | 2024-04-21 | |
| Ambeed | A1629170-5g |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane |
2379321-45-4 | 98% | 5g |
$1084.0 | 2024-04-21 | |
| abcr | AB560215-5g |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane; . |
2379321-45-4 | 5g |
€1165.20 | 2025-02-19 | ||
| abcr | AB560215-10g |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane; . |
2379321-45-4 | 10g |
€1941.20 | 2025-02-19 |
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane Suppliers
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane
Research Brief on (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane (CAS: 2379321-45-4): Recent Advances and Applications
In recent years, the compound (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane (CAS: 2379321-45-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and as a key intermediate in organic synthesis. This research brief aims to summarize the latest findings and advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The synthesis of (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods, including palladium-catalyzed cross-coupling reactions, to introduce the benzyloxy and bromo substituents efficiently. These synthetic improvements have facilitated the production of this compound on a larger scale, enabling further exploration of its biological properties. Notably, the presence of the bromo and chloro groups in the aromatic ring has been identified as critical for its reactivity and interaction with biological targets.
Recent pharmacological studies have highlighted the compound's potential as a modulator of specific enzymatic pathways. In vitro assays have demonstrated its ability to inhibit certain kinases involved in inflammatory and oncogenic signaling. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane exhibited selective inhibition against a subset of tyrosine kinases, with IC50 values in the low micromolar range. These findings suggest its utility as a lead compound for the development of targeted therapies for cancer and autoimmune diseases.
Furthermore, the compound's role as a building block in medicinal chemistry has been explored. Its structural versatility allows for further derivatization, enabling the synthesis of analogs with enhanced pharmacokinetic properties. Recent work has focused on modifying the benzyloxy group to improve metabolic stability and bioavailability. Computational modeling and structure-activity relationship (SAR) studies have provided insights into the optimal substitutions for maximizing therapeutic efficacy while minimizing off-target effects.
In addition to its therapeutic potential, (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane has been investigated for its applications in chemical biology. Its ability to act as a probe for studying protein-ligand interactions has been leveraged in several high-throughput screening campaigns. For example, a 2024 study utilized this compound as a fluorescent tag to monitor the binding dynamics of a specific protein target, providing valuable data for drug design.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as solubility, toxicity, and in vivo stability need to be addressed through further research. Ongoing studies are exploring formulation strategies, including nanoparticle-based delivery systems, to overcome these limitations. Collaborative efforts between academic and industrial researchers are expected to accelerate the development of this compound into viable therapeutic agents.
In conclusion, (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane (CAS: 2379321-45-4) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural attributes, combined with its demonstrated biological activity, make it a valuable tool for researchers. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be crucial for unlocking its full potential in addressing unmet medical needs.
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